molecular formula C9H5Cl2N3 B2486675 2-(Cyanomethyl)-5,6-dichlorobenzimidazole CAS No. 127192-16-9

2-(Cyanomethyl)-5,6-dichlorobenzimidazole

Cat. No.: B2486675
CAS No.: 127192-16-9
M. Wt: 226.06
InChI Key: KXVWVUXOCWRYFS-UHFFFAOYSA-N
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Description

2-(Cyanomethyl)-5,6-dichlorobenzimidazole is a benzimidazole derivative featuring a cyanomethyl (-CH2CN) substituent at position 2 and chlorine atoms at positions 5 and 6 of the benzimidazole core. The 5,6-dichloro substitution is a common motif in bioactive benzimidazoles, often enhancing metabolic stability and binding affinity to biological targets .

Properties

IUPAC Name

2-(5,6-dichloro-1H-benzimidazol-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3/c10-5-3-7-8(4-6(5)11)14-9(13-7)1-2-12/h3-4H,1H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVWVUXOCWRYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(N2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyanomethyl)-5,6-dichlorobenzimidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5,6-dichloro-1H-benzimidazole with cyanomethyl reagents under controlled conditions. The reaction is often catalyzed by transition metals such as nickel, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes steps such as solvent recovery and purification through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: 2-(Cyanomethyl)-5,6-dichlorobenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Cyanomethyl)-5,6-dichlorobenzimidazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyanomethyl)-5,6-dichlorobenzimidazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication processes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 2-(Cyanomethyl)-5,6-dichlorobenzimidazole can be inferred through comparisons with structurally related 5,6-dichlorobenzimidazole derivatives. Key analogs, their substituents, and activities are summarized below:

Compound Name Substituents Biological Activity Key Findings References
5,6-Dichlorobenzimidazole Riboside (DRB) Ribofuranoside at N1 RNA polymerase II inhibition Inhibits transcription elongation; used in studies of DNA repair and stress response .
2-(2,2,2-Trifluoroethyl)-5,6-dichlorobenzimidazole 2,2,2-Trifluoroethyl at position 2 Androgen receptor antagonism Potent antagonist (IC₅₀ < 100 nM); explored for prostate cancer therapy .
2-(2-Aminoethyl)-5,6-dichlorobenzimidazole Aminoethyl at position 2 N-Methyltransferase inhibition Inhibits rabbit lung N-methyltransferase; potential lead for neuropsychiatric disorders .
5,6-Dichloro-1-methylbenzimidazole Methyl at position 1 Influenza virus inhibition Reduced solubility but retained antiviral activity (75% inhibition at ~0.25 mM) .
5-Nitro/5,6-Dichlorobenzimidazole Derivatives Nitrobenzyl groups at position 2 Antimycobacterial activity Active against INH-resistant M. tuberculosis and M. xenopii .

Key Insights:

Substituent Position and Activity: Position 2: Electron-withdrawing groups (e.g., trifluoroethyl, cyanomethyl) enhance receptor binding (e.g., androgen receptor antagonism) or enzyme inhibition . N1 Modifications: Ribose glycosylation (as in DRB) shifts activity toward transcription inhibition, whereas alkyl groups (e.g., methyl) affect solubility and antiviral efficacy .

Chlorine Substitution : The 5,6-dichloro configuration improves metabolic stability and target affinity across analogs, making it a critical feature for drug design .

Biological Activity

2-(Cyanomethyl)-5,6-dichlorobenzimidazole is a compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H7Cl2N3
  • Molecular Weight : 246.09 g/mol
  • IUPAC Name : 2-(Cyanomethyl)-5,6-dichloro-1H-benzimidazole

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for cellular metabolism and proliferation.
  • DNA Interaction : Studies indicate that it can intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in cancer biology .
  • Antimicrobial Properties : Its structure allows it to exhibit antimicrobial activity against various pathogens by disrupting cellular functions .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through:

  • Cell Cycle Arrest : The compound has been observed to cause G1 phase arrest in cancer cells, preventing their progression and proliferation.
  • Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been noted as critical pathways through which this compound exerts its effects .

Antimicrobial Activity

The compound has also displayed promising antimicrobial activity against a range of bacteria and fungi. Its efficacy has been evaluated through:

  • Minimum Inhibitory Concentration (MIC) Tests : Results indicate that it effectively inhibits the growth of certain strains at low concentrations.
  • Mechanism of Action : The antimicrobial effect is believed to arise from the disruption of the microbial cell membrane integrity and metabolic processes .

Case Studies

  • Anticancer Efficacy in Leukemia Models :
    A study investigating the cytotoxic effects of various benzimidazole derivatives found that this compound significantly reduced cell viability in leukemia cell lines. The study utilized flow cytometry to assess apoptosis rates, revealing a dose-dependent increase in apoptotic cells upon treatment with the compound .
  • Antimicrobial Testing Against Fungal Strains :
    In a comparative study on antifungal agents, this compound was tested against common fungal pathogens. The results indicated that it outperformed several standard antifungals in inhibiting fungal growth at lower concentrations, particularly in strains resistant to conventional treatments .

Data Summary

Biological ActivityMechanismReference
AnticancerInduces apoptosis via caspase activation
AntimicrobialDisrupts cell membrane integrity
Enzyme InhibitionInhibits key metabolic enzymes

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